molecular formula C13H17ClN2O4S B1387443 Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate CAS No. 1156669-42-9

Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate

Cat. No.: B1387443
CAS No.: 1156669-42-9
M. Wt: 332.8 g/mol
InChI Key: GBOZZVLVDXWMLO-UHFFFAOYSA-N
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Description

Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate is a chemical compound with the molecular formula C13H17ClN2O4S. It is characterized by its sulfonyl group attached to a piperidine ring, which is further esterified with ethyl carboxylate. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-chloropyridine-3-sulfonyl chloride and piperidine-4-carboxylic acid.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the sulfonyl chloride group with piperidine, followed by esterification with ethanol under acidic conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis is carried out in a controlled environment to ensure purity and yield. The process involves the use of catalysts and solvents to optimize the reaction conditions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form sulfonyl oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of corresponding amines.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Sulfonyl Oxides: Resulting from oxidation reactions.

  • Amines: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate is utilized in various scientific research fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

  • Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

  • Ethyl 1-[(3-chloropyridin-2-yl)sulfonyl]piperidine-4-carboxylate

  • Ethyl 1-[(5-chloropyridin-2-yl)sulfonyl]piperidine-4-carboxylate

  • Ethyl 1-[(2-chloropyridin-4-yl)sulfonyl]piperidine-4-carboxylate

Uniqueness: Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

ethyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c1-2-20-13(17)10-5-8-16(9-6-10)21(18,19)11-4-3-7-15-12(11)14/h3-4,7,10H,2,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOZZVLVDXWMLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
Reactant of Route 2
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
Reactant of Route 3
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
Reactant of Route 4
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
Reactant of Route 5
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate

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